![molecular formula C7H6BrN3 B1380602 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638761-56-4](/img/structure/B1380602.png)
5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
説明
“5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance . This compound is used in the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, has been reported in various studies . For instance, one study developed a series of these derivatives as PAK4 inhibitors . Another study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is substituted at the 5-position with a bromine atom and at the 7-position with a methyl group .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its use as a building block in the synthesis of more complex molecules . For example, it has been used in the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 212.05 g/mol . The InChI code for this compound is 1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 .
科学的研究の応用
Synthesis of Heterocyclic Derivatives
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been used to prepare pyrimido[4,5-e][1,3,4]thiadiazine derivatives, showcasing its utility in creating molecules with potential biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Tyrosine Kinase Inhibitors
Another significant application is in the design and synthesis of tyrosine kinase inhibitors. These molecules play a critical role in the regulation of cell signaling and have been implicated in cancer progression. A study demonstrated the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases, indicating their potential as antiangiogenic agents and cancer therapeutics (Gangjee et al., 2010).
Antiviral Research
Research into antiviral compounds has also benefited from derivatives of this compound. One study explored its analog, 5-bromotubercidin, for its selective inhibition of cellular DNA-directed RNA synthesis over viral RNA-directed RNA synthesis, offering insights into selective antiviral strategies (Brdar & Reich, 2008).
Antifolate Research
The compound has also been utilized in the synthesis of antifolates, which are compounds that inhibit the metabolism of folic acid and have applications in cancer treatment. An example includes the synthesis of glycinamide ribonucleotide formyltransferase inhibitors, which are critical for nucleotide synthesis in cells, thereby providing a pathway for anticancer drug development (Deng et al., 2008).
Green Chemistry
Furthermore, this compound's applications extend to green chemistry, where it has been used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through environmentally benign methods, highlighting its role in sustainable chemical practices (Wang et al., 2017).
作用機序
Target of Action
Similar compounds have been found to inhibit the janus kinase 1 (jak1) enzyme .
Mode of Action
It is known that jak1 inhibitors prevent the activation of the jak-stat signaling pathway, which plays a crucial role in the immune response and cell growth .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway, given its potential role as a JAK1 inhibitor . This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Inhibition of the jak-stat pathway can lead to reduced inflammation and immune response, and can potentially halt the growth of certain types of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound is recommended to be stored in a dry environment at 2-8°C .
将来の方向性
The future directions for the research on “5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives include their potential use in the treatment of diseases such as Parkinson’s disease . Further studies are needed to optimize their properties and evaluate their efficacy and safety in preclinical and clinical settings .
生化学分析
Biochemical Properties
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes, making this compound a potential candidate for targeted cancer therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting specific signaling pathways . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, further contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target biomolecules, such as kinases and other proteins involved in cell signaling. This binding can result in the inhibition or activation of these proteins, leading to downstream effects on cellular processes. For instance, the compound’s ability to inhibit kinases can prevent the phosphorylation of key signaling molecules, thereby disrupting the signaling cascade and affecting cell function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under specific storage conditions, such as being sealed in a dry environment at temperatures between 2-8°C . In in vitro and in vivo studies, the long-term exposure to this compound has shown sustained effects on cellular processes, including prolonged inhibition of kinase activity and continued induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including toxicity and damage to normal tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and safety profile, making it crucial to understand its metabolic pathways for potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the body . Understanding the transport mechanisms and distribution patterns can help optimize the delivery of this compound to target tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
特性
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMVPJVZSROLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
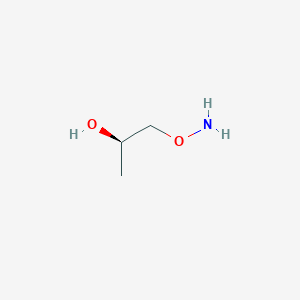
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
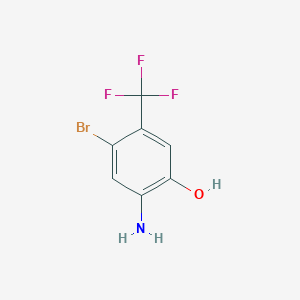
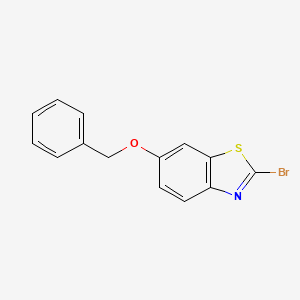
![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
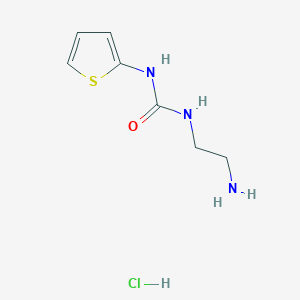
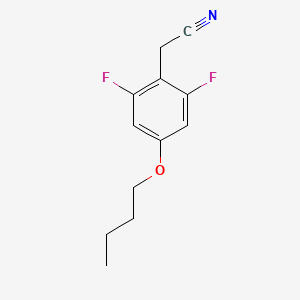
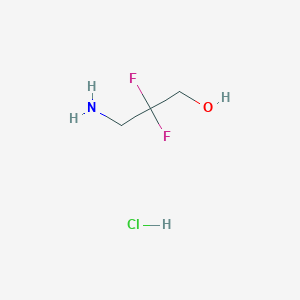
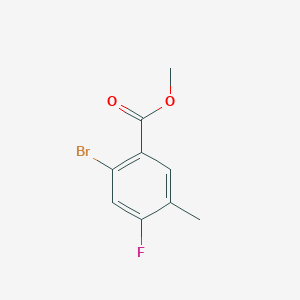
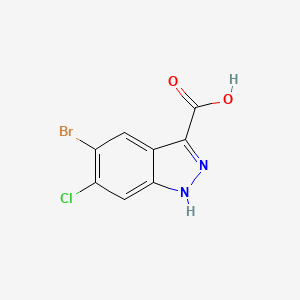
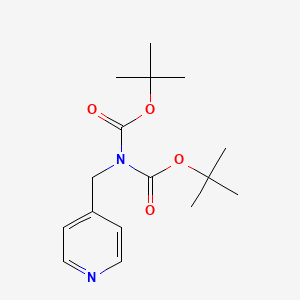
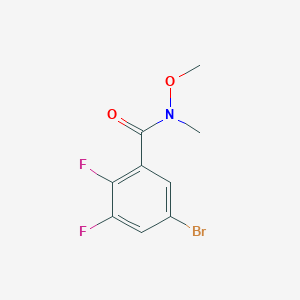
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
